MSA-2

Catalog No.
S3314276
CAS No.
129425-81-6
M.F
C14H14O5S
M. Wt
294.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MSA-2

CAS Number

129425-81-6

Product Name

MSA-2

IUPAC Name

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

InChI

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17)

InChI Key

APCLRHPWFCQIMG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC

MSA-2 is an agonist of stimulator of interferon genes (STING). It binds to wild-type and HAQ variant STING in a 3H-cGAMP filtration binding assay (EC50s = 2.48 and 1.72 μM, respectively) and induces secretion of IFN-β from THP-1 cells by 129% relative to induction by 2'3'-cGAMP when used at a concentration of 30 μM. MSA-2 reduces tumor growth in an MC-38 syngeneic mouse model of colon carcinoma in a dose-dependent manner and induces tumor regression when administered intratumorally or subcutaneously at doses of 450 μg and 50 mg/kg, respectively. It also acts synergistically with an anti-PD-1 antibody in MC-38, CT26, B16/F10, and LL/2 syngeneic mouse models.

MSA-2 is a non-nucleotide, small-molecule agonist of the STimulator of INterferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation triggers the production of type I interferons and other cytokines, which is critical for anti-viral defense and anti-tumor immunity. Unlike endogenous cyclic dinucleotide agonists, MSA-2 is a synthetic compound designed for cell permeability and in vivo activity, making it a valuable tool for immuno-oncology and inflammation research.

Selecting a STING agonist requires careful consideration of species specificity and pharmacokinetic properties, making direct substitution unreliable. For instance, early synthetic agonists like DMXAA are potent in murine models but fail to activate the human STING protein, rendering them unsuitable for clinically relevant research. Conversely, the natural endogenous ligand, 2'3'-cGAMP, suffers from poor cell membrane permeability and is rapidly degraded, limiting its utility for systemic in vivo applications. MSA-2 was specifically developed to overcome these limitations, offering a profile of human STING activity and oral bioavailability that is not interchangeable with earlier-generation tools or endogenous ligands.

Demonstrated Potency on Common Human STING Isoforms

MSA-2 is a potent activator of the most common human STING isoforms, a critical attribute for translational research. It demonstrates an EC50 of 8.3 μM for wild-type (WT) human STING and 24 μM for the frequently occurring HAQ variant. This contrasts sharply with benchmark murine-specific agonists like DMXAA, which fail to activate human STING, and provides a clear basis for selecting MSA-2 for studies involving human cells or aiming for clinical relevance.

Evidence DimensionPotency (EC50) on Human STING Isoforms
Target Compound DataMSA-2: 8.3 μM (WT hSTING), 24 μM (HAQ hSTING)
Comparator Or BaselineDMXAA: No activity on human STING
Quantified DifferenceQualitatively active on human STING isoforms where DMXAA is inactive.
ConditionsIn vitro STING activation assays (e.g., IFN-β reporter assays in THP-1 cells).

This confirms the compound's utility in human-derived cell lines and systems, a prerequisite for any research with translational or clinical goals.

Processability Advantage: Proven Oral Bioavailability and In Vivo Efficacy

A key procurement differentiator for MSA-2 is its demonstrated oral bioavailability, which simplifies in vivo experimental design. In a syngeneic MC38 colon carcinoma mouse model, oral administration of MSA-2 at 50 mg/kg led to significant tumor regression and stimulated IFN-β secretion within tumors. This provides a significant process advantage over natural ligands like cGAMP or other synthetic agonists that require intratumoral or subcutaneous injection, enabling studies of systemic STING activation and long-term dosing regimens with reduced animal handling stress.

Evidence DimensionIn Vivo Antitumor Activity by Administration Route
Target Compound DataInduces tumor regression when administered orally at 50 mg/kg.
Comparator Or BaselineEndogenous ligand (cGAMP) and many synthetic agonists require direct intratumoral/subcutaneous injection for in vivo efficacy.
Quantified DifferenceEnables a non-invasive, systemic administration route not feasible with many alternative STING agonists.
ConditionsMC38 syngeneic mouse model of colon carcinoma.

Oral bioavailability dramatically simplifies experimental logistics for in vivo studies, reduces formulation challenges, and allows for modeling of systemic therapeutic exposure.

Workflow Fit: Demonstrated Synergy with Anti-PD-1 Checkpoint Blockade

MSA-2 is validated for use in a highly relevant, mainstream therapeutic context: combination with immune checkpoint inhibitors. In multiple syngeneic mouse models (MC38, CT26, B16/F10, and LL/2), MSA-2 acts synergistically with anti-PD-1 antibody therapy to enhance tumor control. This proven compatibility and synergistic effect make it a superior choice over compounds with unknown or unproven efficacy in combination settings, aligning it directly with current high-impact immuno-oncology research workflows.

Evidence DimensionSynergistic Antitumor Activity
Target Compound DataActs synergistically with anti-PD-1 therapy to improve tumor regression.
Comparator Or BaselineMonotherapy with either agent alone.
Quantified DifferenceCombination produces a greater therapeutic effect than the additive effects of individual treatments.
ConditionsSyngeneic mouse models (MC38, CT26, B16/F10, LL/2).

This evidence directly supports procuring MSA-2 for high-impact studies aimed at overcoming immunotherapy resistance, a major focus of current cancer research.

In Vivo Immuno-Oncology Studies Requiring Systemic or Oral Dosing

For preclinical cancer models where intratumoral injection is not feasible or when the research goal is to assess the impact of systemic innate immune activation, MSA-2's proven oral bioavailability makes it the preferred tool. It allows for simpler, repeated dosing schedules and more clinically relevant pharmacokinetic profiling compared to injectable-only agonists.

Screening for Combination Therapies to Overcome Checkpoint Inhibitor Resistance

Given its demonstrated synergy with anti-PD-1 therapy, MSA-2 is a primary candidate for studies designed to enhance the efficacy of immune checkpoint blockade. Its use is justified in models of tumors that are non-responsive ('cold') to anti-PD-1 alone, to investigate if STING activation can induce a more favorable, T-cell-inflamed tumor microenvironment.

Validating the STING Pathway in Human-Derived Cancer Cell Lines

When the experimental system involves human cell lines, it is critical to use an agonist confirmed to be active on human STING isoforms. MSA-2's characterized potency against both wild-type and HAQ variant human STING ensures reliable and translatable results, avoiding the risk of failed experiments due to species-specificity issues seen with compounds like DMXAA.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.05619472 Da

Monoisotopic Mass

294.05619472 Da

Heavy Atom Count

20

Dates

Last modified: 08-19-2023

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